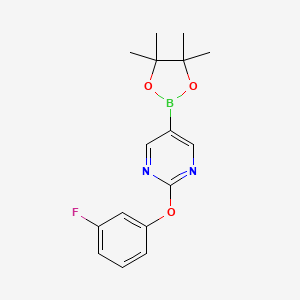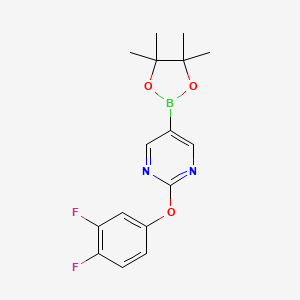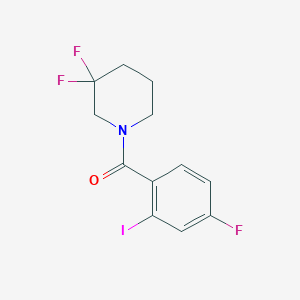
N-Cyclobutyl-2-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclobutyl-2-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide: is a complex organic compound that belongs to the class of boronic acid derivatives. This compound features a cyclobutyl group, a fluorophenyl group, and a boronic ester moiety, making it a valuable intermediate in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves a two-step substitution reaction. Initially, a fluorophenyl boronic acid pinacol ester is reacted with a suitable halide under palladium-catalyzed conditions to form the boronic ester intermediate. Subsequently, the intermediate undergoes a nucleophilic substitution with cyclobutylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimizing reaction conditions to increase yield and purity. This could include the use of high-throughput screening to identify the most effective catalysts and reaction parameters, as well as scaling up the reaction process to accommodate larger production volumes.
化学反応の分析
Types of Reactions: This compound is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo other reactions like oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., Na2CO3), and solvents (e.g., toluene or water).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or metal catalysts like palladium on carbon (Pd/C).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution Reactions: Nucleophiles like amines or alcohols, and suitable leaving groups.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution Reactions: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials.
Biology: The fluorophenyl group can enhance the biological activity of the compound, making it useful in drug discovery and development. It can be used to create compounds with improved pharmacokinetic properties.
Medicine: The compound's derivatives can be explored for their potential therapeutic effects, including anticancer, anti-inflammatory, and antibacterial properties.
Industry: In the chemical industry, this compound is used to produce high-value chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. In cross-coupling reactions, the boronic ester group facilitates the formation of carbon-carbon bonds through transmetalation and reductive elimination steps. The fluorophenyl group can enhance the compound's binding affinity to biological targets, potentially leading to improved efficacy in drug molecules.
Molecular Targets and Pathways Involved:
Suzuki-Miyaura Coupling: The palladium catalyst facilitates the formation of biaryl compounds through the transmetalation of the boronic ester to the palladium center, followed by reductive elimination.
Biological Targets: The fluorophenyl group can interact with various biological targets, such as enzymes or receptors, leading to potential therapeutic effects.
類似化合物との比較
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: This compound is structurally similar but has a different alkyl group attached to the amide nitrogen.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound features a methoxy group and a sulfonamide group instead of the fluorophenyl group.
Uniqueness: The presence of the fluorophenyl group in N-Cyclobutyl-2-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide enhances its reactivity and biological activity compared to similar compounds. The fluorine atom increases the compound's stability and binding affinity, making it a valuable intermediate in various applications.
特性
IUPAC Name |
N-cyclobutyl-2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BFNO3/c1-17(2)18(3,4)24-19(23-17)13-9-8-12(15(20)11-13)10-16(22)21-14-6-5-7-14/h8-9,11,14H,5-7,10H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKYUFSAYANXLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)NC3CCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-Bromobenzo[b]thiophene-2-carboxamide](/img/structure/B8171212.png)

![N,N-dimethyl-2-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide](/img/structure/B8171221.png)
